REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9](Br)[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].O.[CH3:15][N:16]1CCCC1=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:15]#[N:16])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)Br
|
Name
|
cuprous cyanide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |